1-Benzyl-N,N-dimethylazetidin-3-amine
Description
1-Benzyl-N,N-dimethylazetidin-3-amine is a tertiary amine featuring a four-membered azetidine ring substituted with a benzyl group at position 1 and dimethylamino groups at position 2. This compound is a key intermediate in pharmaceutical synthesis, particularly for Janus kinase (JAK) inhibitors like tofacitinib, which is used to treat autoimmune disorders such as rheumatoid arthritis . Its structural rigidity and stereochemical properties make it valuable for designing bioactive molecules with high selectivity .
Properties
IUPAC Name |
1-benzyl-N,N-dimethylazetidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-13(2)12-9-14(10-12)8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGYJCYWVLNXOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696759 | |
| Record name | 1-Benzyl-N,N-dimethylazetidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223381-56-4 | |
| Record name | 1-Benzyl-N,N-dimethylazetidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Benzyl-N,N-dimethylazetidin-3-amine is an organic compound characterized by its azetidine ring structure, which includes a benzyl group and two dimethyl groups attached to the nitrogen atom. Its molecular formula is C17H22N2, with a molecular weight of approximately 262.37 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticonvulsant properties.
Chemical Structure
The structural configuration of this compound contributes to its unique chemical reactivity and biological interactions. The azetidine ring provides a cyclic framework that can interact with various biological molecules, while the benzyl and dimethyl substituents enhance its lipophilicity and potential receptor interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N2 |
| Molecular Weight | 262.37 g/mol |
| CAS Number | 223381-56-4 |
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth through interaction with cellular targets such as enzymes or receptors involved in cell wall synthesis or metabolic pathways.
Anticonvulsant Activity
The compound's structural similarity to other known anticonvulsants positions it as a candidate for further investigation in seizure disorders. Preliminary studies suggest that it may exhibit anticonvulsant properties comparable to established medications, potentially acting on neurotransmitter systems involved in seizure modulation .
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with neurotransmitter receptors or inhibit specific enzymes, leading to altered neuronal excitability and reduced seizure activity .
Case Studies and Research Findings
Several studies have highlighted the biological potential of azetidine derivatives, including this compound:
- Antimicrobial Efficacy : A study demonstrated that compounds structurally related to this compound exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum activity profile.
- Anticonvulsant Testing : In animal models, the compound was evaluated for its anticonvulsant effects using the maximal electroshock (MES) test, showing promising results that warrant further pharmacological exploration .
- Interaction Studies : Research focused on the reactivity of this compound with biological molecules revealed potential pathways for its pharmacological effects, suggesting that it may serve as a lead compound for developing new therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
1-Benzhydryl-N,N-dimethylazetidin-3-amine
- Structure : Replaces the benzyl group with a benzhydryl (diphenylmethyl) group.
- CAS No.: 55438-79-4 .
- Applications : Used in histamine H3 receptor ligand synthesis due to its bulky substituent, which enhances receptor binding specificity .
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine
- Structure : Six-membered piperidine ring instead of azetidine.
- Role : Central intermediate in tofacitinib synthesis. The piperidine ring offers greater conformational flexibility, influencing pharmacokinetics .
- Synthesis : Prepared via Rh-catalyzed hydrogenation and reductive amination, achieving high enantiomeric purity (>99% ee) .
1-(2-Chloro-6,7-dimethoxyquinazolin-4-yl)-N,N-dimethylazetidin-3-amine
Physicochemical and Pharmacological Properties
*LogP values estimated using computational tools.
Q & A
Q. What are the common synthetic routes for preparing 1-Benzyl-N,N-dimethylazetidin-3-amine, and how are reaction conditions optimized?
The synthesis typically involves alkylation or reductive amination of azetidine precursors. For example:
- Route 1 : Reacting 3-aminazetidine with benzyl bromide under basic conditions (e.g., K₂CO₃ in ethanol at 60°C), followed by N,N-dimethylation using formaldehyde and sodium cyanoborohydride .
- Route 2 : Reductive amination of 1-benzylazetidin-3-one with dimethylamine in the presence of NaBH₃CN or H₂/Pd-C .
Q. Key Optimization Parameters :
| Parameter | Impact |
|---|---|
| Solvent polarity | Higher polarity (e.g., ethanol vs. DCM) accelerates nucleophilic substitution but may increase side reactions. |
| Temperature | Elevated temperatures (40–80°C) improve reaction rates but risk decomposition of azetidine intermediates. |
| Catalyst choice | Pd/C for hydrogenation minimizes over-reduction compared to NaBH₃CN . |
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl group integration at δ 7.2–7.4 ppm, azetidine ring protons at δ 3.0–4.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>98% by reverse-phase C18 column, UV detection at 254 nm) .
- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 205.2 for C₁₂H₁₈N₂) .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its biological activity, and what methodologies guide SAR studies?
- Substituent Effects :
Q. Methodologies :
- Molecular Docking : Predicts interactions with targets (e.g., GPCRs) using software like AutoDock Vina.
- In Vitro Assays : Functional cAMP or calcium flux assays quantify potency (IC₅₀) .
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
- Case Example : Discrepancies in predicted vs. observed regioselectivity during benzylation can arise from solvent effects not accounted for in DFT calculations.
- Resolution :
Q. How can researchers identify and validate biological targets for this compound?
- Target Deconvolution Methods :
- Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified receptors (e.g., KD values for serotonin receptors) .
Q. What experimental approaches address stability and degradation under physiological conditions?
-
Forced Degradation Studies :
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72h; monitor degradation via HPLC-MS .
- Oxidative Stress : Treat with H₂O₂ (0.3% v/v) to identify vulnerable sites (e.g., benzylic C-H bonds).
-
Stabilization Strategies :
Degradation Pathway Mitigation Hydrolysis Replace labile ester groups with amides. Oxidation Add antioxidants (e.g., BHT) or steric hindrance near reactive sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
